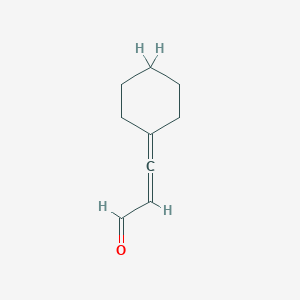

3-Cyclohexylideneprop-2-enal

Description

Significance of α,β-Unsaturated Aldehydes in Advanced Organic Synthesis

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. mdpi.comwikipedia.org This arrangement of alternating double and single bonds results in a delocalized π-electron system, which significantly influences their chemical reactivity. researchgate.net These compounds are considered versatile "building blocks" in organic synthesis due to their ability to participate in a wide array of chemical transformations. mdpi.comnih.gov

The electrophilic nature of α,β-unsaturated aldehydes is a key aspect of their reactivity. They possess two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for either direct addition to the carbonyl group or conjugate addition to the carbon-carbon double bond, a process often referred to as a Michael addition. wikipedia.org This versatility enables the construction of diverse molecular frameworks.

Furthermore, α,β-unsaturated aldehydes are valuable precursors for a variety of functional groups and are employed in the synthesis of numerous important organic molecules, including natural products and pharmaceuticals. mdpi.comnih.gov Their utility is further expanded through various catalytic processes, such as N-heterocyclic carbene (NHC) catalyzed reactions, which can generate complex molecular architectures with high levels of stereoselectivity. researchgate.net The development of efficient methods for their synthesis, including one-pot ruthenium-catalyzed hydrogen-transfer strategies and carbonylation reactions, continues to be an active area of research. acs.orgresearchgate.net

Structural Characteristics of 3-Cyclohexylideneprop-2-enal: Implications for Reactivity

The structure of this compound, as its name suggests, features a cyclohexylidene group attached to a prop-2-enal backbone. The defining feature is the exocyclic double bond of the cyclohexylidene ring, which is conjugated with the aldehyde functionality. This extended conjugation, involving the cyclohexylidene ring, the adjacent double bond, and the carbonyl group, dictates the molecule's electronic properties and, consequently, its reactivity.

The presence of the bulky cyclohexylidene group can introduce steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. For instance, in nucleophilic additions, the steric bulk may favor attack at the less hindered β-carbon over the carbonyl carbon. The conformational flexibility of the cyclohexane (B81311) ring can also play a role in the transition states of reactions, potentially affecting reaction rates and product distributions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 72001-20-8 |

Data sourced from available chemical databases. molaid.com

Historical Context and Evolution of Research on Cyclohexylidene-Derived Enals

The study of enals, or α,β-unsaturated aldehydes, has a long history in organic chemistry. Early research focused on understanding their fundamental reactivity, such as their propensity for 1,2- and 1,4-addition reactions. Over time, the focus shifted towards their application in the synthesis of complex molecules and the development of stereoselective methods for their transformation.

While specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, research on related cyclohexylidene-derived structures has contributed to the broader understanding of this class of compounds. For instance, studies on the thermal decomposition of tricarbonyliron lactone complexes have led to the synthesis of various α,β-unsaturated aldehydes, including those with cyclic substituents. psu.edu The development of gold(I)-catalyzed reactions has also opened new avenues for the synthesis and transformation of complex molecules containing enal moieties. escholarship.org These advancements in synthetic methodology have paved the way for more detailed investigations into the unique properties and potential applications of specific cyclohexylidene-derived enals like this compound.

Current Research Landscape and Emerging Areas for this compound

Current research involving α,β-unsaturated aldehydes is vibrant and multifaceted, with a strong emphasis on asymmetric catalysis and the development of novel synthetic methods. While specific research focused solely on this compound is not abundant, the broader trends in the field provide a roadmap for its potential areas of exploration.

One significant area is the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), to achieve highly enantioselective transformations of α,β-unsaturated aldehydes. researchgate.net These methods allow for the construction of chiral molecules with high precision, which is crucial in medicinal chemistry and materials science. The application of such catalytic systems to this compound could lead to the synthesis of novel, stereochemically complex cyclohexylidene-containing compounds.

Another emerging area is the use of transition metal catalysis, for example, with gold or ruthenium, to effect unique cyclization and coupling reactions. acs.orgescholarship.org Gold catalysts, in particular, have shown remarkable ability to activate π-systems, such as the double bonds in this compound, towards nucleophilic attack. escholarship.org This could enable the development of new strategies for constructing complex ring systems incorporating the cyclohexylidene motif.

Furthermore, the exploration of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, represents a promising avenue for future research. The reactivity of the α,β-unsaturated aldehyde functionality makes it an ideal candidate for such transformations, offering an efficient route to molecular diversity. As synthetic methodologies continue to advance, it is likely that the unique structural features of this compound will be increasingly exploited in the design and synthesis of novel organic molecules.

Structure

3D Structure

Properties

CAS No. |

72001-20-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

InChI |

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h4,8H,1-3,5-6H2 |

InChI Key |

JAKGNCPRUVBIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C=CC=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Cyclohexylideneprop 2 Enal and Analogous Systems

Direct Synthesis Approaches

Direct approaches to 3-cyclohexylideneprop-2-enal involve the formation of the crucial carbon-carbon double bond and the aldehyde functionality in a highly convergent manner. These methods are often favored for their atom economy and straightforward execution.

Aldol (B89426) Condensation Strategies and Variants

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds—one acting as a nucleophilic enolate and the other as an electrophile. wikipedia.orglibretexts.org To synthesize this compound, a crossed or mixed aldol condensation between cyclohexanone (B45756) and an acetaldehyde (B116499) equivalent is a primary strategy. khanacademy.org

The reaction is typically performed under basic or acidic conditions. libretexts.org In a base-catalyzed mechanism, a base (e.g., NaOH, KOH) abstracts an α-hydrogen from the acetaldehyde equivalent to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting β-hydroxy ketone (an aldol addition product) readily undergoes dehydration upon heating to yield the final α,β-unsaturated product, driven by the formation of a stable conjugated system. wikipedia.orglibretexts.org

Alternatively, the reaction can be envisioned between an enolate of cyclohexanone and a suitable aldehyde. youtube.comqiboch.com The success of crossed aldol reactions often depends on carefully chosen conditions to prevent self-condensation of the enolizable partner. wikipedia.org One strategy is to use a non-enolizable aldehyde as the electrophilic partner, although this is not directly applicable for the target molecule. Another is to leverage the higher reactivity of aldehydes as electrophiles compared to ketones. libretexts.org

Key variables influencing the outcome of the aldol condensation include the choice of catalyst, solvent, and temperature, all of which can affect reaction rates and selectivity. ijnrd.org

Table 1: General Conditions for Aldol Condensation of Cyclohexanone

| Catalyst System | Solvent | Temperature | Typical Outcome |

| NaOH / H₂O | Ethanol | Room Temp. to Reflux | Formation of β-hydroxy ketone, dehydration upon heating. |

| KOH / H₂O | Methanol/Ethanol | Room Temp. | Condensation product formation. qiboch.com |

| Acid (e.g., H₂SO₄) | Varies | Heating | Direct formation of the enone via an enol intermediate. libretexts.org |

| Heterogeneous Catalysts | Varies | 80-120°C | Continuous flow or batch production of enones. qiboch.com |

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions provide a powerful and versatile alternative for constructing the exocyclic double bond of this compound from cyclohexanone. These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes. libretexts.orglumenlearning.com The synthesis of this compound via this route would involve the reaction of cyclohexanone with a phosphorus ylide (a Wittig reagent) bearing a two-carbon aldehyde or protected aldehyde equivalent, such as (2-formylethyl)triphenylphosphorane. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.commasterorganicchemistry.com

The Wittig reagent is typically prepared by reacting triphenylphosphine with a suitable alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base like n-butyllithium (n-BuLi). lumenlearning.commasterorganicchemistry.com

The stereochemistry of the resulting alkene (Z or E) is highly dependent on the nature of the ylide. wikipedia.orgjk-sci.com

Non-stabilized ylides (where the R group on the ylide is alkyl) generally react under kinetic control to produce predominantly the (Z)-alkene. wikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable, allowing for equilibration of intermediates, which leads to the thermodynamically favored (E)-alkene. wikipedia.org

For the synthesis of this compound, a semi-stabilized ylide would be involved, which can often result in mixtures of E/Z isomers. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. wikipedia.orgcore.ac.uk These carbanions are generated by treating phosphonate (B1237965) esters with a base (e.g., NaH, NaOMe). wikipedia.org Phosphonate carbanions are generally more nucleophilic and less basic than their ylide counterparts, allowing them to react efficiently even with sterically hindered ketones. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup. wikipedia.org

The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgcore.ac.uk This high stereoselectivity arises from the steric factors in the transition state leading to the oxaphosphetane intermediate, which favors the anti-arrangement of the bulky substituents. youtube.com

Table 2: Comparison of Wittig vs. Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easy to remove) |

| Reactivity | Less reactive with hindered ketones | More reactive, works well with ketones |

| Stereoselectivity | Dependent on ylide type: Non-stabilized → (Z); Stabilized → (E) wikipedia.org | Predominantly forms the (E)-alkene wikipedia.orgcore.ac.uk |

The Still-Gennari olefination is a powerful variant of the HWE reaction that provides excellent stereoselectivity for the (Z)-alkene, complementing the (E)-selectivity of the standard HWE reaction. wikipedia.orgbohrium.com This method employs phosphonate esters with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonates. bohrium.comnih.gov

The reaction is conducted under strongly dissociating conditions, usually with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a solvent like THF at low temperatures. bohrium.comtcichemicals.com The high (Z)-selectivity is attributed to kinetic control, where the electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, favoring the pathway that leads to the Z-isomer. nih.gov This makes the Still-Gennari olefination a crucial tool for accessing geometrically pure Z-isomers of trisubstituted alkenes. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Leading to Enals

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Reactions like the Heck and Suzuki couplings can be adapted for the synthesis of enals and related systems. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of a structure like this compound, one could envision a pathway involving the coupling of 1-halocyclohexene with acrolein or a protected acrolein equivalent. The reaction typically favors the formation of the trans (or E) substituted alkene. youtube.comnih.gov

The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org A potential route to the target molecule could involve the coupling of a cyclohexenylboronic acid with a bromo-substituted acrolein derivative. researchgate.net The Suzuki reaction is known for its mild conditions and high tolerance for a wide range of functional groups. Recent advancements have even demonstrated the use of ketones as electrophiles in Suzuki-Miyaura couplings, opening new avenues for synthesizing complex molecules from simple carbonyl precursors. nih.govnih.gov

Synthesis via Precursor Transformation and Functionalization

The transformation of readily available precursors through functional group manipulation is a direct and common strategy for synthesizing α,β-unsaturated aldehydes. This typically involves oxidation of the corresponding alcohol or the strategic cleavage of a larger molecule.

Oxidation of Allylic Alcohols

A primary and reliable method for the synthesis of this compound is the selective oxidation of its corresponding allylic alcohol, 3-cyclohexylideneprop-2-en-1-ol. The key challenge in this transformation is to achieve chemoselective oxidation of the primary alcohol to an aldehyde without affecting the adjacent carbon-carbon double bond or causing over-oxidation to a carboxylic acid. Several reagents and catalytic systems have been developed for this purpose.

Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic alcohols due to its high chemoselectivity. The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. Another widely used method involves chromium-based reagents, such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC), which offer mild conditions and high yields.

More recently, greener and more sustainable catalytic methods have been developed. For instance, a system employing platinum black (Pt black) as a catalyst with aqueous hydrogen peroxide (H₂O₂) as the oxidant has been shown to be effective for the oxidation of various allylic alcohols under organic solvent-free conditions. rsc.org This method is highly efficient and the catalyst can be recycled multiple times. rsc.org Copper-catalyzed aerobic oxidation, using O₂ as the terminal oxidant in the presence of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), also provides a mild and efficient route to α,β-unsaturated aldehydes from allylic alcohols. rsc.org

| Oxidizing Agent/Catalyst | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pt black / 5% aq. H₂O₂ | Cinnamyl alcohol | Cinnamaldehyde | 94 | rsc.org |

| Pt black / 5% aq. H₂O₂ | trans-2-Hexen-1-ol | trans-2-Hexenal | 91 | rsc.org |

| CuCl/TEMPO/DMAP/O₂ | Geraniol | Geranial | 92 | rsc.org |

| MnO₂ | Cinnamyl alcohol | Cinnamaldehyde | ~85-95 | General Knowledge |

| PCC | trans-2-Hexen-1-ol | trans-2-Hexenal | ~85-90 | General Knowledge |

Fragmentation and Rearrangement Pathways

Fragmentation reactions offer a less conventional but powerful approach to constructing unsaturated systems by breaking down larger, often cyclic, molecules. The Grob fragmentation is a notable example, involving the cleavage of a C-C bond on a γ-substituted alcohol or amine, which generates an alkene, an electrofuge, and a nucleofuge. wikipedia.org For the synthesis of an enal system analogous to this compound, a suitably designed precursor, such as a 1,3-diol monotosylate, could undergo base-induced fragmentation. The stereochemical arrangement of the leaving group and the fragmenting bond is crucial for the reaction to proceed efficiently, often requiring a trans-anti-periplanar alignment. wikipedia.org

For instance, the fragmentation of monotoluene-p-sulphonates of specific cyclic 1,3-diols upon treatment with a base can lead to the formation of medium-sized rings containing a double bond, such as (E)-cyclodecenone. This highlights the potential of fragmentation to generate specific alkene geometries within a cyclic framework. univie.ac.at

Rearrangement reactions, such as the McLafferty rearrangement observed in mass spectrometry, also involve the cleavage and formation of bonds to yield unsaturated fragments. nih.gov While primarily an analytical observation, the principles can inspire synthetic strategies involving intramolecular hydrogen transfer followed by bond cleavage to generate an enal moiety from a larger carbonyl-containing precursor.

Stereoselective and Enantioselective Synthesis

Achieving control over stereochemistry is a paramount goal in modern organic synthesis. For compounds like this compound, this can involve controlling the E/Z geometry of the exocyclic double bond or, in analogous systems, creating chiral centers with high enantiopurity.

Chiral Catalyst-Mediated Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as proline derivatives and MacMillan-type imidazolidinone catalysts, can activate α,β-unsaturated aldehydes by forming a transient iminium ion. nih.govacs.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, facilitating enantioselective conjugate addition of various nucleophiles to the β-position. acs.orgacs.org While this method is often used to functionalize existing enals, the principles can be applied in reverse or in cascade reactions to construct chiral β-substituted aldehydes.

For example, the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral amines or bifunctional catalysts like thiourea (B124793) derivatives, can produce chiral products in high yields and with excellent enantioselectivity (up to 99% ee). mdpi.comku.ac.aediva-portal.orgmdpi.comencyclopedia.pub These reactions demonstrate the ability of chiral catalysts to create stereocenters adjacent to the aldehyde functionality with high precision.

| Reaction Type | Catalyst Type | Substrate Example | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Imidazolidinone | Crotonaldehyde | N,N-Dimethylaniline | 93% | acs.org |

| Aziridination | Chiral Amine | Cinnamaldehyde | N-Boc-aminosulfonamide | up to 99% | ku.ac.ae |

| Hydrophosphination | Chiral Amine | Crotonaldehyde | Diphenylphosphine | up to 99% | diva-portal.org |

| Michael Addition | Thiourea | trans-β-Nitrostyrene | Isobutyraldehyde | 97-99% | mdpi.com |

Asymmetric Induction in Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are fundamental to the synthesis of compounds like this compound. When these reactions are rendered asymmetric, they can establish stereocenters with high control.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing α,β-unsaturated carbonyl compounds, generally with a strong preference for the (E)-alkene isomer. nrochemistry.comwikipedia.org This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde (e.g., cyclohexanone) or a ketone. Asymmetric versions of the HWE reaction have been developed using chiral phosphonates or by performing the reaction in the presence of a chiral ligand, allowing for the desymmetrization of meso-dialdehydes or the kinetic resolution of racemic aldehydes. acs.org

The Julia-Kocienski olefination, a modification of the Julia olefination, is another highly effective method for stereoselective alkene synthesis, reacting a heteroaryl sulfone with an aldehyde or ketone. organic-chemistry.orgalfa-chemistry.comorganicreactions.org This reaction often provides excellent control over the double bond geometry and is tolerant of a wide range of functional groups. organicreactions.orgresearchgate.net By employing chiral sulfones or aldehydes, this method can be adapted for the asymmetric synthesis of complex alkenes. For instance, reacting a chiral sulfone corresponding to the propenal fragment with cyclohexanone could, in principle, lead to an enantioselective synthesis of a this compound analog.

Investigation of Chemical Reactivity and Mechanistic Pathways Involving 3 Cyclohexylideneprop 2 Enal

Nucleophilic Addition Reactions

Nucleophilic additions to 3-Cyclohexylideneprop-2-enal can proceed through two principal mechanistic pathways: conjugate (1,4-) addition to the α,β-unsaturated system or direct (1,2-) addition to the carbonyl group. The inherent electronic properties of the molecule, characterized by a polarized carbonyl group and a conjugated π-system, render both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack.

Conjugate (1,4-) Additions to the α,β-Unsaturated Carbonyl System

Conjugate addition, also known as Michael addition, is a widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.org In the context of this compound, this pathway involves the addition of a nucleophile to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated to yield the 1,4-adduct. This type of reaction is generally favored by softer, more stable nucleophiles. masterorganicchemistry.com

Doubly stabilized carbanions, such as those derived from malonic esters and β-ketoesters, are classic examples of soft nucleophiles that readily undergo Michael addition to α,β-unsaturated aldehydes. youtube.comchemistrysteps.com The reaction of this compound with a malonate ester, for instance, would proceed via the formation of a new carbon-carbon bond at the β-position of the propenal moiety. The resulting product contains a 1,5-dicarbonyl relationship, a valuable synthon for further synthetic transformations. wikipedia.org

Table 1: Representative Michael Addition of Carbon Nucleophiles to this compound No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on the reactivity of similar α,β-unsaturated aldehydes.

| Nucleophile (Michael Donor) | Product Structure (Generalized) |

| Diethyl malonate | Diethyl 2-(3-cyclohexylidenepropanoyl)malonate |

| Ethyl acetoacetate | Ethyl 2-(3-cyclohexylidenepropanoyl)-3-oxobutanoate |

| 2-Nitropropane (as nitronate) | 4-Cyclohexylidene-2-methyl-2-nitrobutanal |

This table is illustrative and based on general principles of the Michael addition. wikipedia.orgyoutube.comchemistrysteps.com

Heteroatom nucleophiles, such as secondary amines and thiols, are also known to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The addition of an amine to this compound would lead to the formation of a β-amino aldehyde, while the addition of a thiol would yield a β-thioether aldehyde. These reactions are often reversible when the nucleophile is a weak base, which thermodynamically favors the more stable 1,4-adduct. chemistrysteps.com

Table 2: Representative Michael Addition of Heteroatom Nucleophiles to this compound No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on the reactivity of similar α,β-unsaturated aldehydes.

| Nucleophile | Product Structure (Generalized) |

| Pyrrolidine | 3-Cyclohexylidene-3-(pyrrolidin-1-yl)propanal |

| Thiophenol | 3-Cyclohexylidene-3-(phenylthio)propanal |

This table is illustrative and based on general principles of the Michael addition with heteroatom nucleophiles. masterorganicchemistry.comchemistrysteps.com

The development of asymmetric Michael additions has been a significant focus in organic synthesis, allowing for the stereocontrolled formation of new chiral centers. This can be achieved through the use of chiral organocatalysts, such as chiral amines or thioureas, which can activate the α,β-unsaturated aldehyde towards enantioselective nucleophilic attack. organic-chemistry.org For a substrate like this compound, the addition of a nucleophile to the β-carbon can generate a new stereocenter. If the nucleophile itself is chiral, or if a chiral auxiliary is employed, the reaction can exhibit diastereoselectivity, leading to the preferential formation of one diastereomer over another. The facial selectivity of the attack on the prochiral enolate intermediate is a key factor in determining the stereochemical outcome.

Direct (1,2-) Additions to the Carbonyl Group

Direct nucleophilic addition to the carbonyl carbon of this compound results in the formation of an allylic alcohol. This pathway is generally favored by hard, highly reactive nucleophiles such as Grignard reagents and organolithium compounds. masterorganicchemistry.com The reaction proceeds via attack on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is then protonated upon workup.

Chemoselective Control in Nucleophilic Additions

The competition between 1,4-conjugate addition and 1,2-direct carbonyl addition is a fundamental aspect of the reactivity of α,β-unsaturated aldehydes like this compound. The control of this chemoselectivity is crucial for achieving the desired product. The key determining factors include:

Nature of the Nucleophile: As a general principle, hard and highly basic nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor the kinetically controlled 1,2-addition. In contrast, softer, less basic, and more stable nucleophiles (e.g., enolates of dicarbonyl compounds, amines, thiols, organocuprates) generally favor the thermodynamically more stable 1,4-addition product. chemistrysteps.com

Reaction Conditions: Temperature can play a role, with lower temperatures often favoring the kinetic 1,2-adduct. The presence of Lewis acids can also influence the regioselectivity by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition.

By carefully selecting the nucleophile and optimizing the reaction conditions, it is possible to selectively direct the reaction of this compound towards either the conjugate addition or the direct carbonyl addition pathway, thus highlighting its utility as a versatile building block in organic synthesis.

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The conjugated π-system of this compound makes it an excellent candidate for various pericyclic transformations, including cycloadditions.

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as the 2π-electron component, or dienophile. wikipedia.org The electron-withdrawing nature of the aldehyde group polarizes the conjugated system, rendering the β-carbon electrophilic and enhancing its reactivity toward electron-rich dienes. organic-chemistry.orglibretexts.org The reaction proceeds to form a substituted cyclohexene (B86901) ring, a foundational structure in many natural products and complex molecules. wikipedia.org Lewis acid catalysis is often employed to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate. organic-chemistry.org

A notable synthetic application involves a one-pot sequence where the α,β-unsaturated aldehyde first undergoes a Diels-Alder reaction, and the resulting aldehyde adduct is subsequently decarbonylated using a rhodium catalyst. nih.gov In this manner, the aldehyde group acts as a traceless activating group, enabling compounds like this compound to serve as an equivalent for a less reactive olefin. nih.gov

The carbonyl group within this compound also allows it to participate in Hetero-Diels-Alder reactions. In inverse-electron-demand variants, the enal system can act as the 4π-electron heterodiene component, reacting with electron-rich dienophiles such as enamines or vinyl ethers to produce dihydropyran rings. acs.org Conversely, in normal-electron-demand Hetero-Diels-Alder reactions, the carbonyl group itself can act as the 2π heterodienophile, reacting with activated dienes to yield the same dihydropyran scaffold. acs.org

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is typically initiated by heat. wikipedia.org This reaction can be a powerful tool in synthesis, often used to unmask a double bond or to generate a transient, reactive species. wikipedia.orgpraxilabs.com A common strategy involves using a highly reactive diene, such as cyclopentadiene (B3395910), to form a stable bicyclic adduct. This adduct can be carried through several synthetic steps, with the cyclopentadiene acting as a protecting group for the double bond. Upon heating, a retro-Diels-Alder reaction occurs, expelling cyclopentadiene and restoring the double bond in the target molecule.

For a dienophile like this compound, this strategy could be employed to protect its reactive enal functionality. After reaction with cyclopentadiene to form the bicyclic adduct, other parts of the molecule could be modified. A final thermal retro-Diels-Alder step would then regenerate the α,β-unsaturated aldehyde system. This approach is particularly useful when the desired modifications are incompatible with the reactivity of the enal. The process is driven by the entropically favorable release of a stable, volatile molecule like cyclopentadiene. researchgate.net

Beyond [4+2] cycloadditions, this compound is a competent dipolarophile in [3+2] cycloaddition reactions. These reactions involve a 3-atom, 4π-electron component known as a 1,3-dipole, which reacts with the 2π-electron system of the enal (the dipolarophile) to form a five-membered ring. sci-rad.com

A representative example is the reaction with nitrile oxides, which are common 1,3-dipoles. uchicago.eduyoutube.com The reaction of this compound with a nitrile oxide (R-C≡N⁺-O⁻), often generated in situ from an oxime, would proceed via a concerted mechanism. mdpi.com This transformation typically exhibits high regioselectivity, with the oxygen atom of the nitrile oxide adding to the β-carbon of the enal and the carbon atom adding to the α-carbon. The resulting product is a highly substituted 2-isoxazoline ring, a valuable heterocyclic motif in medicinal chemistry. mdpi.comnih.gov

Table 1: Representative [3+2] Cycloaddition with a Nitrile Oxide

| Dipolarophile | 1,3-Dipole | Product Class |

|---|---|---|

| This compound | Benzonitrile oxide | 4-formyl-5-(cyclohexylidene)-3-phenyl-4,5-dihydroisoxazole |

Cyclization and Annulation Reactions

The electrophilic nature of the β-carbon in this compound makes it a key participant in cyclization and annulation reactions, particularly those initiated by nucleophilic attack.

If a suitable nucleophile is present within the same molecule, an intramolecular Michael addition can occur. libretexts.orgmasterorganicchemistry.com This process is a powerful method for constructing cyclic systems. For this pathway to be accessible to this compound, it must first be derivatized to contain a tethered nucleophilic moiety.

For example, a synthetic precursor could be designed where a β-dicarbonyl group is attached to the cyclohexyl ring. Upon treatment with a base, a stabilized enolate can be generated, which can then attack the β-position of the α,β-unsaturated aldehyde in an intramolecular fashion. libretexts.org The stereochemical outcome of such cyclizations can often be controlled with high precision, particularly through the use of organocatalysts that generate chiral enamine or iminium ion intermediates. nih.gov This strategy provides a direct route to complex, polycyclic architectures from relatively simple starting materials.

Tandem, or cascade, reactions offer significant advantages in synthetic efficiency by forming multiple bonds in a single operation. The reactivity of α,β-unsaturated aldehydes like this compound is well-suited for such sequences. A highly stereoselective tandem Michael addition-Wittig reaction has been developed for the synthesis of functionalized cyclohexenones from α,β-unsaturated aldehydes. organic-chemistry.orgnih.gov

In this process, a phosphorus ylide, (3-carboxy-2-oxopropylidene)triphenylphosphorane, acts as the Michael donor. The reaction is catalyzed by a chiral secondary amine in combination with additives like LiClO₄ and DABCO. The amine catalyst first activates the enal substrate by forming a chiral iminium ion. This is followed by the conjugate addition of the phosphorus ylide. The resulting intermediate then undergoes an intramolecular Wittig reaction, where the newly formed enolate attacks the tethered phosphonium (B103445) salt, leading to the formation of a cyclohexenone ring with high levels of diastereo- and enantioselectivity. organic-chemistry.org Although this compound was not explicitly detailed as a substrate in the seminal report, the methodology was proven to be effective for a broad range of α,β-unsaturated aldehydes, including those bearing alkyl substituents. organic-chemistry.org

Table 2: Tandem Michael Addition-Wittig Annulation with Various α,β-Unsaturated Aldehydes Data sourced from Liu, Y.-k., et al. Org. Lett. 2009, 11 (13), 2848–2851. organic-chemistry.orgnih.gov

| α,β-Unsaturated Aldehyde (R-CH=CH-CHO) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinnamaldehyde (R = Ph) | 99 | >20:1 | 96 |

| (E)-2-Methylbut-2-enal (R = Me, α-Me) | 90 | >20:1 | 96 |

| (E)-Hex-2-enal (R = n-Pr) | 92 | >20:1 | 97 |

| (E)-4-Nitro-cinnamaldehyde (R = 4-NO₂-Ph) | 99 | >20:1 | 99 |

| (E)-3-(Furan-2-yl)acrylaldehyde (R = 2-Furyl) | 99 | >20:1 | 92 |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound”. The available scientific literature does not appear to contain the specific experimental details required to address the user's request.

Organometallic Reactions and Catalysis

Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers a powerful toolkit for the functionalization of unsaturated systems. For a substrate like this compound, several transition metal-catalyzed reactions can be envisioned, primarily targeting the carbon-carbon double bonds and the carbon-hydrogen bonds.

One of the key areas of transition metal catalysis is C-H functionalization, which allows for the direct modification of C-H bonds, offering an atom-economical approach to molecular diversification. In the context of α,β-unsaturated aldehydes, transition metal catalysts can facilitate the activation of vinylic or allylic C-H bonds. For instance, rhodium and ruthenium catalysts have been employed in the direct alkenylation of arenes with alkenes, a process that could potentially be adapted for the functionalization of the cyclohexylidene moiety.

Another important class of reactions is the transition metal-catalyzed hydroacylation of alkenes. While traditionally challenging, recent advances have seen the development of nickel-catalyzed systems for the anti-Markovnikov selective coupling of terminal alkynes with thioesters to produce α,β-unsaturated ketones. Although this is a formative rather than a functionalization reaction of the target molecule, it highlights the potential for metal catalysts to interact with and modify the conjugated system.

Furthermore, transition metals can catalyze a variety of addition reactions across the double bonds of this compound. For example, palladium-catalyzed Heck reactions could be employed to couple the vinylic positions with aryl or vinyl halides. Similarly, conjugate additions of organometallic reagents, such as organocuprates, can be facilitated by various transition metal catalysts, leading to the formation of new carbon-carbon bonds at the β-position of the enal system. A combination of copper and aminocatalysis has been shown to be effective for the enantioselective β-alkylation of α,β-unsaturated aldehydes. nih.gov

The exocyclic double bond in this compound could also be a target for ruthenium-catalyzed [2+2] cycloadditions with alkynes, a reaction that has been shown to proceed with unusual regioselectivity for unactivated allenes. acs.org

Table 1: Potential Transition Metal-Catalyzed Reactions for this compound This table presents hypothetical applications of known transition metal-catalyzed reactions to the substrate, based on literature precedents with analogous compounds.

| Reaction Type | Catalyst Example | Potential Product |

| Heck Coupling | Pd(OAc)₂/phosphine ligand | 4-Aryl-3-cyclohexylideneprop-2-enal |

| Conjugate Addition | Cu(I) salt/organometallic reagent | 3-(1-Alkylcyclohexyl)prop-2-enal |

| C-H Alkenylation | [RhCl(cod)]₂ | Functionalized cyclohexylidene moiety |

| [2+2] Cycloaddition | Ru catalyst | Spirocyclic cyclobutene (B1205218) derivative |

Lewis Acid Catalysis in Reactivity Modulation

Lewis acids play a crucial role in modulating the reactivity of α,β-unsaturated carbonyl compounds by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the conjugated system, making it more susceptible to nucleophilic attack. This activation is central to a variety of transformations, including Diels-Alder reactions, Michael additions, and other cycloadditions.

In the context of this compound, Lewis acid catalysis can significantly influence the rate and stereoselectivity of cycloaddition reactions. For instance, in Diels-Alder reactions where the enal acts as the dienophile, coordination of a Lewis acid to the carbonyl oxygen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. libretexts.orgmdpi.com The choice of Lewis acid can also dictate the endo/exo selectivity of the cycloaddition. rsc.org For example, bulky Lewis acids like B(C₆F₅)₃ have been shown to favor the formation of the exo-cycloadduct in reactions with acyclic dienes and α,β-enals. rsc.org

Lewis acids are also instrumental in promoting formal [3+3] cycloadditions of α,β-unsaturated aldehydes with various nucleophilic partners, such as 4-hydroxy-2-pyrones and 1,3-diketones. nih.gov This type of reaction would allow for the construction of complex cyclic systems starting from this compound.

Furthermore, the activation of α,β-unsaturated aldehydes by Lewis acids can facilitate conjugate addition reactions. While 1,2-addition to the carbonyl group is often a competing pathway, the use of specific Lewis acids in combination with certain nucleophiles can favor 1,4-addition. escholarship.org The combination of N-heterocyclic carbene (NHC) catalysis with a Lewis acid has been shown to improve stereoselectivity in annulation reactions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. rsc.org

Table 2: Influence of Lewis Acids on the Reactivity of α,β-Unsaturated Aldehydes This table summarizes the general effects and specific examples of Lewis acid catalysis on reactions of α,β-unsaturated aldehydes, which are applicable to this compound.

| Reaction Type | Lewis Acid Example | Effect on Reactivity | Stereochemical Outcome |

| Diels-Alder | AlCl₃, TiCl₄ | Rate acceleration | Enhanced endo-selectivity |

| Diels-Alder | B(C₆F₅)₃ | Rate acceleration | Enhanced exo-selectivity rsc.org |

| Formal [3+3] Cycloaddition | Sc(OTf)₃ | Promotion of cycloaddition | Formation of six-membered rings nih.gov |

| Conjugate Addition | Au(III) complex | Activation towards 1,4-addition | High selectivity for conjugate adduct escholarship.org |

Organocatalysis in Stereocontrol

Organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of α,β-unsaturated aldehydes. Chiral secondary amines are particularly effective catalysts, activating the enal substrate through the formation of a transient iminium ion. This activation lowers the LUMO of the enal, facilitating a wide range of stereoselective transformations.

For this compound, iminium ion catalysis can be employed to achieve highly enantioselective conjugate additions of various nucleophiles, including malonates, nitroalkanes, and thiols. semanticscholar.orgrsc.org The chiral amine catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter at the β-position.

Organocatalysis is also highly effective in promoting cascade reactions. A Michael addition followed by an intramolecular aldol (B89426) or Michael reaction can lead to the rapid construction of complex cyclic structures with multiple stereocenters. For instance, the reaction of an α,β-unsaturated aldehyde with a suitable pronucleophile can initiate a cascade that results in the formation of highly functionalized cyclohexene derivatives. nih.gov

Furthermore, organocatalysts can mediate enantioselective cycloaddition reactions. For example, chiral diarylprolinol silyl (B83357) ethers can catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes with various dienes. In the case of this compound, this would provide a route to chiral cyclohexene derivatives. Organocatalytic aziridination of α,β-unsaturated aldehydes using simple chiral amines is another powerful transformation that can yield synthetically valuable 2-formylaziridines with high enantioselectivity. ku.ac.ae

Table 3: Examples of Organocatalytic Reactions for α,β-Unsaturated Aldehydes This table provides examples of organocatalytic reactions that could be applied to this compound to achieve stereocontrol.

| Reaction Type | Organocatalyst Example | Activation Mode | Potential Chiral Product |

| Conjugate Addition | Diarylprolinol silyl ether | Iminium ion | 3-Substituted-3-cyclohexylidenepropanal |

| Michael-Aldol Cascade | Chiral secondary amine | Iminium/Enamine | Densely functionalized cyclohexanecarbaldehyde |

| Aziridination | Chiral amine | Iminium ion | Chiral 2-formyl-3-(cyclohexylidene)aziridine |

| [4+2] Cycloaddition | Diarylprolinol silyl ether | Iminium ion | Chiral substituted cyclohexenecarbaldehyde |

Role of 3 Cyclohexylideneprop 2 Enal As a Versatile Synthetic Intermediate

Applications in Advanced Materials Science (e.g., as a monomer for specialized polymers)

The potential for 3-Cyclohexylideneprop-2-enal to act as a monomer in the synthesis of specialized polymers has not been explored in the available literature. Research in materials science is vast, but reports on the polymerization of this specific compound or its application in the development of advanced materials could not be identified.

Based on a comprehensive search for scientific literature, a detailed article focusing solely on the theoretical and computational insights into This compound cannot be generated at this time. The publically accessible scientific and chemical databases lack specific computational studies—such as Density Functional Theory (DFT) or ab initio calculations—that are necessary to provide thorough, informative, and scientifically accurate content for the requested outline.

Writing an article on topics such as conformational analysis, electronic structure, and reaction mechanisms requires specific data derived from dedicated computational research on the exact molecule . This includes:

For Conformational Analysis: Calculated potential energy surfaces and the relative energies of different conformers (e.g., chair, boat, twist-boat conformations of the cyclohexylidene ring and rotamers of the propenal side chain).

For Electronic Structure: Calculated energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as computed electrostatic potential maps to discuss charge distribution.

For Reaction Mechanisms: Published studies detailing the computational modeling of specific reactions involving this compound, including the characterization of transition state structures, calculation of activation energy barriers, and the influence of different solvents on these parameters.

While the theoretical concepts outlined in the request—such as Frontier Molecular Orbital (FMO) theory, transition state theory, and the use of implicit or explicit solvent models—are well-established principles in computational chemistry, applying them to a specific compound requires data from peer-reviewed research. Without such sources, generating the requested article would amount to speculation and would not meet the required standards of scientific accuracy.

Further research using specialized chemical research databases may be required to determine if such computational studies exist.

Theoretical and Computational Insights into 3 Cyclohexylideneprop 2 Enal

Reaction Mechanism Elucidation through Computational Chemistry

Stereochemical Outcomes Prediction

The stereochemistry of a chemical reaction's products is a critical aspect of organic synthesis. Computational chemistry offers robust tools for predicting the stereochemical outcomes of reactions, such as cycloadditions, by modeling the transition states of the competing reaction pathways. For 3-Cyclohexylideneprop-2-enal, which can act as a dienophile in Diels-Alder reactions, theoretical calculations can determine the relative activation energies of the transition states leading to different stereoisomers (e.g., endo vs. exo, syn vs. anti).

The prediction of stereoselectivity is often grounded in transition state theory. By employing quantum mechanical methods, such as Density Functional Theory (DFT), the geometries of the transition states for the formation of all possible stereoisomers are optimized. The relative free energies of these transition states are then calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of the transition states leading to them. A lower activation energy for one pathway implies that it is kinetically favored, resulting in the predominance of the corresponding stereoisomer.

For instance, in a hypothetical Diels-Alder reaction between this compound and a diene, computational models would be used to locate the transition state structures for the endo and exo approaches. The calculated activation energies (ΔG‡) for these pathways would then allow for a prediction of the product ratio.

Due to the absence of specific published computational studies on the Diels-Alder reactions of this compound, the following table presents illustrative data from a computational study on a related system—the Diels-Alder reaction of cyclopentadiene (B3395910) with a chiral imidazolidinone-activated α,β-unsaturated ketone. This data demonstrates the type of predictions that can be made.

| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| endo | 15.2 | 1 : 4.5 |

| exo | 14.3 |

This table is illustrative and based on a computational study of a related system to demonstrate the principles of stereochemical outcome prediction. The values are not specific to this compound. nih.gov

Spectroscopic Property Predictions for Structural and Mechanistic Validation

Computational spectroscopy is a powerful tool for the structural elucidation of molecules and for the validation of reaction mechanisms. By simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies, a direct comparison with experimental data can be made, providing strong evidence for a proposed structure or mechanism.

The prediction of NMR chemical shifts is a well-established application of computational chemistry. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, and therefore, accurate structural optimization is a prerequisite. The calculated chemical shifts can be used to assign the signals in an experimental spectrum, to distinguish between possible isomers, or to study conformational effects.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | 212.5 | 211.8 |

| α-CH₂ | 42.3 | 42.0 |

| β-CH₂ | 27.5 | 27.1 |

| γ-CH₂ | 25.4 | 25.2 |

This table is for illustrative purposes, showing the correlation between calculated and experimental NMR data for a related cyclic ketone. The values are not specific to this compound.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) spectrum and the scattering peaks in its Raman spectrum. These calculations are typically performed at the DFT level of theory. The calculation yields a set of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. researchgate.net

For this compound, the calculated IR and Raman spectra would be expected to show characteristic peaks for the C=O stretching of the aldehyde, the C=C stretching of the conjugated system, and various C-H stretching and bending modes. These predictions can be invaluable in confirming the identity of the compound and in analyzing its conformational properties.

The following table presents a selection of calculated and experimental vibrational frequencies for cyclopentanone, a related cyclic carbonyl compound, to illustrate the application of this methodology.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1752 | 1749 |

| CH₂ Scissoring | 1455 | 1460 |

| Ring Deformation | 1150 | 1155 |

This table is illustrative, based on data for a similar cyclic ketone, and is intended to demonstrate the correlation between calculated and experimental vibrational frequencies. The values are not specific to this compound. ucla.edu

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for synthesizing 3-Cyclohexylideneprop-2-enal is a key area of future research. Traditional synthesis often involves the addition reaction between cyclohexene (B86901) and acrolein, which may utilize harsh reaction conditions or catalysts that are not environmentally friendly. Future developments are expected to focus on green chemistry principles, exploring pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Researchers are investigating alternative starting materials and reaction pathways that offer improved atom economy. This includes exploring biocatalytic methods, where enzymes could offer high selectivity and operate under mild conditions, thereby reducing the environmental impact of the synthesis. Photochemical and electrochemical syntheses are also promising avenues, offering novel reactivity and the potential to avoid stoichiometric reagents.

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for the specific conversion. |

| Photochemical Synthesis | Novel reactivity, potential for unique bond formations. | Development of efficient photo-catalytic systems and reactor design. |

| Electrochemical Synthesis | Avoidance of stoichiometric oxidants/reductants, precise control. | Optimization of electrode materials and reaction conditions. |

Exploration of New Catalytic Systems for Enhanced Selectivity

Achieving high selectivity remains a critical challenge in the synthesis of this compound, particularly in controlling the geometry of the exocyclic double bond and preventing side reactions. Future research will heavily invest in the discovery and optimization of new catalytic systems to address these challenges.

The development of novel homogeneous and heterogeneous catalysts is central to this effort. This includes the design of transition metal complexes with tailored ligand architectures to precisely control the stereochemical outcome of the reaction. Nanocatalysis also presents a promising frontier, with the potential for highly active and recyclable catalysts. Furthermore, organocatalysis is emerging as a powerful tool, offering metal-free alternatives that can provide unique selectivity profiles.

| Catalyst Type | Key Features | Research Directions |

| Homogeneous Catalysts | High activity and selectivity, well-defined active sites. | Design of new ligands, exploration of earth-abundant metals. |

| Heterogeneous Catalysts | Ease of separation and recyclability, enhanced stability. | Synthesis of structured catalysts with controlled porosity and active sites. |

| Organocatalysts | Metal-free, often milder reaction conditions, unique selectivity. | Development of new chiral organocatalysts for asymmetric syntheses. |

Advanced Computational Studies for Rational Design

Computational chemistry is becoming an indispensable tool for the rational design of synthetic routes and catalysts for the production of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms, allowing researchers to predict the feasibility of different synthetic pathways and to understand the factors that govern selectivity.

These computational models can be used to screen potential catalysts in silico, saving significant time and resources in the laboratory. By modeling the transition states of catalytic cycles, researchers can identify key structural features of a catalyst that lead to high efficiency and selectivity. This predictive power accelerates the development of next-generation catalytic systems.

| Computational Method | Application | Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst performance. | Rational design of more efficient and selective catalysts. |

| Molecular Dynamics (MD) | Simulation of solvent effects and catalyst dynamics. | Understanding the role of the reaction environment on outcomes. |

| Virtual Screening | High-throughput screening of potential catalyst libraries. | Accelerated discovery of novel and effective catalytic systems. |

Expansion of Synthetic Applications in Complex Molecular Architectures

The unique structural features of this compound, including its conjugated π-system and reactive aldehyde group, make it a valuable building block in the synthesis of more complex molecules. Future research will focus on expanding its applications in the construction of intricate molecular architectures, including natural products and pharmaceutically relevant compounds.

Its role as a versatile synthon in various cycloaddition reactions, conjugate additions, and multi-component reactions is an area of active exploration. The development of new synthetic methodologies that leverage the reactivity of this compound will enable the efficient assembly of complex ring systems and stereochemically rich structures. This will open up new avenues for the synthesis of novel compounds with potential biological activity.

| Reaction Type | Potential Products | Significance |

| Diels-Alder Reactions | Polycyclic frameworks | Access to complex natural product scaffolds. |

| Michael Additions | Functionalized cyclohexyl derivatives | Introduction of diverse functional groups. |

| Multi-component Reactions | Highly complex molecules in a single step | Increased synthetic efficiency and molecular diversity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.